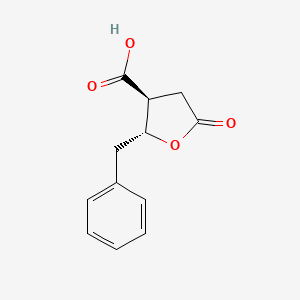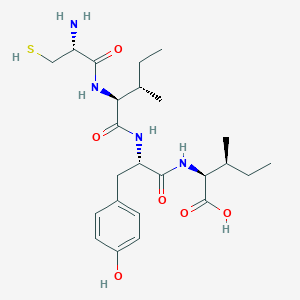![molecular formula C26H24N2S2 B14199564 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline CAS No. 919285-24-8](/img/structure/B14199564.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is an organic compound with a complex structure that includes biphenyl and dianiline groups connected by methylenesulfanediyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline typically involves the reaction of biphenyl derivatives with appropriate sulfanediyl and aniline precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes. The reaction is usually carried out under inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Chlorine gas in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
科学研究应用
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.
相似化合物的比较
Similar Compounds
- 4,4’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]dianiline
- 4,4’-Bis(4-aminophenoxy)biphenyl
- 4,4’-Diaminodiphenylmethane
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is unique due to its methylenesulfanediyl linkages, which impart distinct chemical and physical properties. These linkages can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.
属性
CAS 编号 |
919285-24-8 |
|---|---|
分子式 |
C26H24N2S2 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
2-[[4-[4-[(2-aminophenyl)sulfanylmethyl]phenyl]phenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C26H24N2S2/c27-23-5-1-3-7-25(23)29-17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30-26-8-4-2-6-24(26)28/h1-16H,17-18,27-28H2 |
InChI 键 |
ZOWZWWNBLDIGJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)C3=CC=C(C=C3)CSC4=CC=CC=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
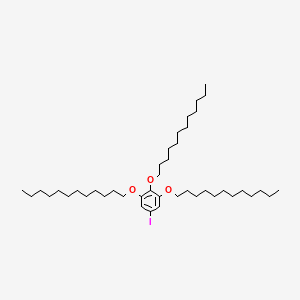
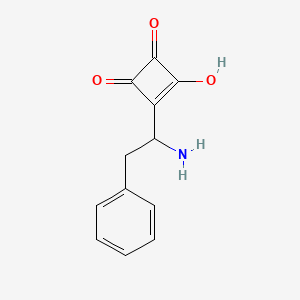
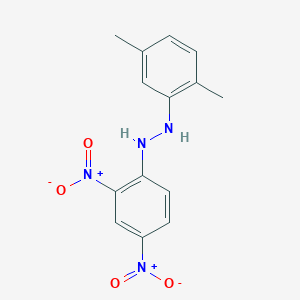
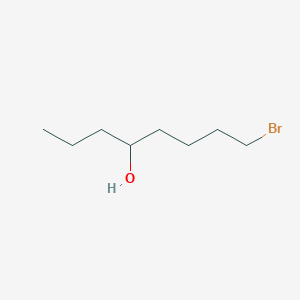
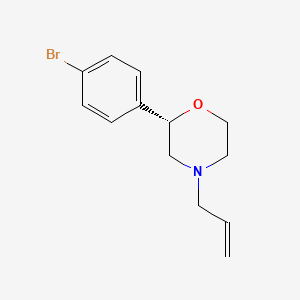
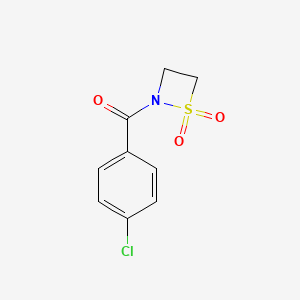
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
